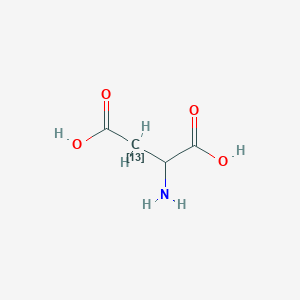

DL-Aspartic acid-3-13C

Übersicht

Beschreibung

DL-Aspartic acid-3-13C is a stable isotopic form of aspartic acid that has gained significant attention in the scientific community due to its potential applications in various fields. Aspartic acid is an amino acid that plays a vital role in the synthesis of proteins and other important biomolecules. The incorporation of 13C in aspartic acid provides a unique tool for studying the metabolism and dynamics of various biological processes.

Wissenschaftliche Forschungsanwendungen

1. Solid-State NMR Studies

DL-Aspartic acid-3-13C is used in solid-state nuclear magnetic resonance (NMR) studies to understand the crystallization of aspartic acid. Wang, Wilson, and Harbison (2016) utilized high-resolution solid-state 13C NMR to study the chirality in the crystallization of aspartic acid, demonstrating its significance in identifying the crystal structure of aspartic acid (Wang, Wilson, & Harbison, 2016).

2. Fungal Biosynthesis Studies

In the study of fungal biosynthesis, this compound has been used as a tracer. Baxter et al. (1992) investigated the origin of 3-nitropropanoic acid in Penicillium atrovenetum using this compound, highlighting its role in tracing biosynthetic pathways in fungi (Baxter et al., 1992).

3. Electrochemical Studies

Jianlei Liu et al. (2014) explored the role of DL-malic acid and L-aspartic acid as additives for the negative electrolyte of vanadium redox flow batteries, demonstrating the potential of this compound in enhancing electrochemical performance (Jianlei Liu et al., 2014).

4. Polymer Conformation Studies

In the study of poly(amino acids), this compound has been used in solid-state nuclear magnetic resonance spectroscopy. Pivcová et al. (1987) employed this technique to assess the conformational structures of poly(aspartic acid) in the solid state (Pivcová et al., 1987).

5. Synthesis of Labelled Compounds

The synthesis of this compound itself is a significant application. Baxter and Abbot (1985) described the synthesis of this compound from [13C]paraformaldehyde and [15N]ammonium chloride, demonstrating its importance in the preparation of labeled compounds for various research purposes (Baxter & Abbot, 1985).

6. Metabolic Pathway Studies

In metabolic pathway studies, this compound plays a crucial role. Mitchell and Coddington (1991) used dl-[4-13C]aspartic acid to study the biosynthetic pathway to rhizobitoxine in Pseudomonas andropogonis, illustrating the compound's utility in tracing metabolic pathways (Mitchell & Coddington, 1991).

Wirkmechanismus

Target of Action

DL-Aspartic acid-3-13C is a stable isotope-labeled form of DL-Aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. It interacts with various enzymes and transporters in the body, contributing to numerous biochemical reactions.

Mode of Action

This compound, being a labeled form of DL-Aspartic acid, behaves similarly to its unlabeled counterpart. It participates in the same biochemical reactions and interacts with the same targets. The presence of the 13C label allows for the tracking of the compound’s metabolic fate in the body .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key player in the citric acid cycle (also known as the Krebs cycle), which is central to energy production in cells. It also participates in the urea cycle, which helps detoxify ammonia in the body .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of the unlabeled compound. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins or metabolized further. The 13C label allows for the detailed study of these processes .

Result of Action

The action of this compound results in its incorporation into proteins and participation in various metabolic processes. This can influence the function of cells and tissues in which it is present. The 13C label allows for the tracing of these effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence the stability of the compound .

Biochemische Analyse

Biochemical Properties

DL-Aspartic acid-3-13C is involved in several biochemical reactions. It participates in the urea cycle and gluconeogenesis, where it acts as a metabolite . It also plays a role in the malate-aspartate shuttle, which is essential for transferring reducing equivalents across the mitochondrial membrane . The compound interacts with enzymes such as aspartate aminotransferase, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate . These interactions are crucial for maintaining cellular energy balance and nitrogen metabolism.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters and hormones . For instance, D-aspartic acid, a component of this compound, binds to N-methyl-D-aspartate receptors in the brain, influencing neuroplasticity and brain activity . It also regulates the release of hormones such as prolactin, oxytocin, melatonin, and testosterone . These effects are significant for cellular metabolism, gene expression, and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific receptors and enzymes, influencing their activity. For example, D-aspartic acid enhances the biosynthesis of sex steroid hormones by acting on the hypothalamus-pituitary-testis axis . It also affects the mitochondrial and endoplasmic reticulum functions in cells, reducing oxidative stress and promoting cellular proliferation . These interactions highlight the compound’s role in regulating cellular and molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can influence cellular functions, such as reducing oxidative stress and enhancing mitochondrial activity . These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can enhance hormone production and improve reproductive functions . High doses may lead to adverse effects, such as increased oxidative stress and potential toxicity . These findings are crucial for determining the safe and effective dosage ranges for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the synthesis of essential amino acids such as lysine, threonine, methionine, and isoleucine . It also plays a role in the malate-aspartate shuttle, which is vital for cellular respiration and energy production . The compound’s involvement in these pathways highlights its importance in maintaining metabolic balance and supporting cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of this compound is crucial for its role in various cellular processes, including neurotransmission and hormone regulation.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is essential for its activity, as it interacts with enzymes and receptors within these organelles. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can influence cellular functions and metabolic pathways.

Eigenschaften

IUPAC Name |

2-amino(313C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583940 | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-56-5 | |

| Record name | Aspartic-3-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

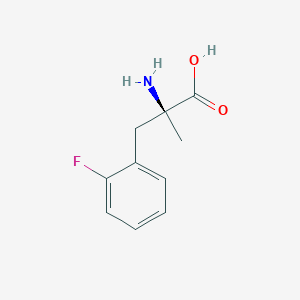

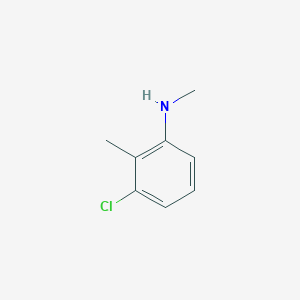

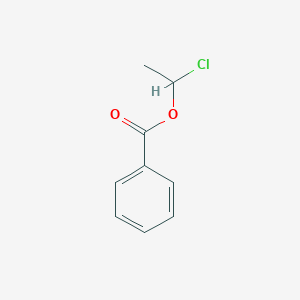

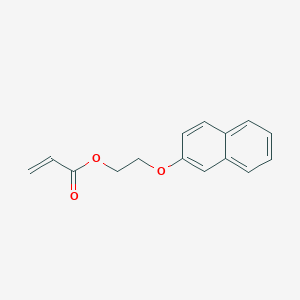

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)